molecular formula C23H26ClN5O4 B556313 Nalpha-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride CAS No. 83701-04-6

Nalpha-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride

Cat. No.: B556313
CAS No.: 83701-04-6
M. Wt: 471.9 g/mol
InChI Key: XKAVYOJOHZLTDF-FERBBOLQSA-N
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Description

Introduction and Chemical Identity

Nomenclature and Synonyms

Bz-Arg-AMC·HCl is systematically named N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide hydrochloride . Common synonyms include:

  • Bz-Arg-MCA hydrochloride
  • Benzoyl-L-arginine 4-methylcoumaryl-7-amide hydrochloride
  • MFCD00039020 (MDL number)
  • CAS 83701-04-6.
Molecular and Structural Properties
Property Value Source
Molecular Formula C₂₃H₂₆ClN₅O₄
Molecular Weight 471.94 g/mol
Parent Compound (CID) 16219047 (Bz-Arg-AMC)
3D Conformer Availability Yes (PubChem)

The structure comprises a benzoyl group linked to L-arginine, which is conjugated to the AMC fluorophore via an amide bond. Hydrolysis of this bond by proteases releases free AMC, detectable at excitation/emission wavelengths of 380/460 nm.

Historical Development in Biochemical Research

Bz-Arg-AMC·HCl emerged in the 1980s as part of efforts to develop sensitive fluorogenic substrates for proteases. Early work focused on optimizing peptide-fluorophore conjugates to improve kinetic parameters (Km, kcat). A landmark patent (CN111269206A) detailed its synthesis using 7-amino-4-methylcoumarin (AMC) as the starting material, followed by sequential coupling with Fmoc-Arg(pbf)-OH, deprotection, and benzoylation. This method remains foundational for industrial-scale production.

The substrate gained prominence in studies of trypsin-like proteases , including:

  • Viral NS3 proteases (e.g., dengue, Zika).
  • Blood coagulation factors (e.g., thrombin).
  • Plant proteases (e.g., soybean trypsin inhibitors).

Its adoption accelerated with the rise of high-throughput screening (HTS) in drug discovery, where fluorogenic substrates enable rapid quantification of enzyme inhibition.

Classification Among Fluorogenic Substrates

Bz-Arg-AMC·HCl belongs to the AMC-based fluorogenic substrate family, characterized by their use of 7-amino-4-methylcoumarin as a reporter group. Key comparative features include:

Selectivity Profile
Enzyme Class Substrate Preference Km (μM)
Trypsin Bz-Arg-AMC·HCl 0.039–1.4
Thrombin Tos-Gly-Pro-Arg-AMC 2.1
UCH-L3 (Deubiquitinase) Ubiquitin-AMC 0.039
Advantages Over Chromogenic Substrates
  • Sensitivity : Detection limits as low as 10 pM enzyme concentrations.
  • Real-Time Monitoring : Continuous assays feasible due to linear fluorescence increase post-cleavage.
  • Versatility : Adaptable to microplate readers and fluorescence microscopes.

In contrast, chromogenic substrates like Bz-DL-Arg-pNA (BAPNA) require UV-Vis spectroscopy and exhibit lower sensitivity.

Properties

IUPAC Name

N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4.ClH/c1-14-12-20(29)32-19-13-16(9-10-17(14)19)27-22(31)18(8-5-11-26-23(24)25)28-21(30)15-6-3-2-4-7-15;/h2-4,6-7,9-10,12-13,18H,5,8,11H2,1H3,(H,27,31)(H,28,30)(H4,24,25,26);1H/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAVYOJOHZLTDF-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585092
Record name N-{(2S)-5-[(Diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83701-04-6
Record name N-{(2S)-5-[(Diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

The compound interacts with its target enzymes by serving as a substrate. When cleaved by these enzymes, it releases a fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be detected and quantified. This fluorescence provides a measure of the enzymatic activity.

Biochemical Pathways

The primary biochemical pathway involved is proteolysis, a process that breaks down proteins into smaller polypeptides or single amino acids. This is a crucial process in organisms, involved in digestion, immune response, and cell-cycle progression.

Result of Action

The cleavage of Bz-Arg-AMC HCl by its target enzymes results in the release of AMC, a fluorescent product. The fluorescence intensity is directly proportional to the enzymatic activity, providing a quantitative measure of the activity of trypsin, soybean trypsin-like enzyme, and papain.

Action Environment

The action of Bz-Arg-AMC HCl is influenced by environmental factors such as pH and temperature. For instance, the optimal pH for its cleavage by trypsin is around 7.5-8.5, and the reaction is typically conducted at 37°C. The presence of other substances, such as inhibitors or activators of the target enzymes, can also affect the compound’s action.

Biochemical Analysis

Cellular Effects

The effects of Bz-Arg-AMC HCl on various types of cells and cellular processes are primarily related to its role as a substrate for proteolytic enzymes. By serving as a substrate for trypsin, Bz-Arg-AMC HCl can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Biological Activity

Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride (Bz-Arg-AMC) is a synthetic compound widely utilized in biochemical research, particularly as a substrate for proteolytic enzymes. This article delves into its biological activity, mechanisms of action, and applications, supported by relevant data and case studies.

  • Molecular Formula : C23H26ClN5O4
  • Molecular Weight : 471.94 g/mol
  • CAS Number : 83701-04-6
  • Purity : ≥99% (TLC)

Bz-Arg-AMC is characterized as a fluorogenic substrate, which means it can emit fluorescence upon cleavage by specific proteases, facilitating the quantitative analysis of enzyme activity.

Bz-Arg-AMC primarily targets proteolytic enzymes such as trypsin and papain. The compound mimics the structure of natural amino acids, particularly L-arginine, allowing it to be cleaved by these enzymes. The cleavage results in the release of a fluorescent product, which can be measured to assess enzyme activity.

Biochemical Pathways

The compound's interaction with proteolytic enzymes plays a crucial role in:

  • Protein Digestion : It serves as a substrate for enzymes involved in breaking down proteins into smaller peptides or amino acids.
  • Cellular Processes : By influencing proteolytic activity, Bz-Arg-AMC affects various cellular functions, including protein turnover and signal transduction pathways related to cell proliferation and differentiation.

Applications in Research

Bz-Arg-AMC has been employed in various research contexts, including:

  • Substrate for Proteases : Used to study trypsin-like proteolysis in red blood cells and midgut proteases of Pieris brassicae.
  • Screening Serine Protease Activity : It is instrumental in assessing the activity of serine proteases from different biological sources, including venom .

Case Studies

  • Protease Activity Assessment :
    A study utilized Bz-Arg-AMC to measure trypsin activity in various biological samples. The fluorescence intensity correlated with enzyme concentration, demonstrating its effectiveness as a quantitative tool for enzyme assays.
  • Investigating Arginine Metabolism :
    Research has shown that Bz-Arg-AMC can inhibit enzymes responsible for metabolizing arginine, thereby impacting metabolic pathways associated with cell growth and differentiation .

Data Table: Summary of Biological Activity

Parameter Details
Target Enzymes Trypsin, Papain
Type of Substrate Fluorogenic
Applications Protease assays, metabolic studies
Biological Effects Influences protein digestion and cellular processes
Measurement Technique Fluorescence intensity analysis

Scientific Research Applications

Biochemical Assays

Substrate for Proteases
Nalpha-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride is primarily employed as a substrate for various proteolytic enzymes, including trypsin and papain. The compound's unique structure allows for specific interactions that facilitate the measurement of enzyme activity. For instance, it has been used to study trypsin-like proteolysis in red blood cells and to screen serine protease activity in venom from different species .

Fluorescent Labeling

Live-cell Imaging
The compound exhibits fluorescent properties that make it ideal for labeling biomolecules in live-cell imaging studies. Researchers can track cellular processes in real-time, providing insights into dynamic biological systems. The release of the fluorescent product, 7-amino-4-methylcoumarin, upon enzymatic cleavage allows for quantifiable measurements of enzyme activity .

Drug Development

Screening Therapeutic Agents
In drug development, this compound serves as a model substrate to screen potential drug candidates. Its ability to mimic biological substrates aids researchers in identifying effective compounds that can interact with target enzymes, thus facilitating the discovery of novel therapeutic agents .

Diagnostic Applications

Identifying Protease-related Diseases
The specificity of this compound in biochemical reactions has led to its use in developing diagnostic tests for protease-related diseases. By measuring enzyme activity associated with specific conditions, this compound enhances early detection and treatment strategies .

Research on Protein Interactions

Understanding Cellular Mechanisms
This compound is instrumental in studying protein-protein interactions within cellular mechanisms and pathways. By elucidating these interactions, researchers can gain valuable insights into disease progression and potential treatment options .

Data Summary Table

Application AreaDescriptionExamples of Use
Biochemical AssaysSubstrate for proteases like trypsin and papainTrypsin-like proteolysis in red blood cells
Fluorescent LabelingEnables live-cell imaging through fluorescent product releaseTracking cellular processes in real-time
Drug DevelopmentScreening potential drug candidates by mimicking biological substratesIdentifying effective compounds
Diagnostic ApplicationsDevelopment of tests for protease-related diseasesEarly detection strategies
Research on InteractionsStudying protein-protein interactions to understand disease mechanismsInsights into cellular pathways

Case Studies

  • Proteolytic Activity Measurement : A study utilized this compound to assess the activity of trypsin-like enzymes isolated from various organisms, demonstrating its effectiveness as a substrate in enzymatic assays.
  • Live-cell Imaging Application : In cancer research, this compound was used to visualize protease activity within tumor cells, allowing researchers to observe how these enzymes influence cell behavior and proliferation.
  • Diagnostic Development : A diagnostic test was developed using this compound to measure specific protease levels in patients with pancreatic disorders, enhancing early detection capabilities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Bz-Arg-AMC·HCl belongs to a class of synthetic substrates designed with arginine derivatives and fluorogenic/colorimetric leaving groups. Key structural analogs include:

Z-L-Arg-7-amido-4-methylcoumarin hydrochloride (Z-Arg-AMC·HCl) Protecting group: Carbobenzyloxy (Z) instead of benzoyl (Bz). CAS: 70375-22-3 .

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (Bz-Arg-pNA·HCl)

  • Leaving group : 4-nitroanilide (pNA) instead of AMC.
  • CAS : 21653-40-7 .
  • Releases a yellow chromophore (p-nitroaniline) upon cleavage, measured spectrophotometrically at 405 nm. Less sensitive than AMC-based substrates .

Z-Gly-Gly-Arg-7-amido-4-methylcoumarin hydrochloride (Z-Gly-Gly-Arg-AMC·HCl)

  • CAS : 102601-58-1 .
  • Features a tripeptide extension (Z-Gly-Gly-Arg), broadening specificity for proteases requiring extended substrate recognition (e.g., thrombin) .

Enzymatic Specificity and Kinetic Parameters

  • Bz-Arg-AMC·HCl : Primarily targets trypsin and trypsin-like proteases (e.g., plasmin, kallikrein) with high specificity due to the arginine residue and Bz group .
  • Z-Arg-AMC·HCl : Similar to Bz-Arg-AMC·HCl but may exhibit altered kinetic parameters (e.g., higher Km due to the Z group’s steric effects) .
  • Bz-Arg-pNA·HCl : Used for colorimetric assays but has lower sensitivity (molar extinction coefficient of pNA: ~10,000 M⁻¹cm⁻¹ vs. AMC’s fluorescence quantum yield of ~0.4) .
  • Z-Gly-Gly-Arg-AMC·HCl : Targets proteases with extended substrate preferences (e.g., thrombin’s preference for Gly-Gly-Arg motifs) .

Data Tables

Table 1. Structural and Functional Comparison of Arginine-Based Substrates

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Leaving Group Protecting Group Detection Method Primary Enzyme Targets
Bz-Arg-AMC·HCl Not provided C23H25ClN5O4 ~472 (calculated) AMC Bz Fluorescence Trypsin, plasmin
Z-Arg-AMC·HCl 70375-22-3 C25H29ClN5O5 ~550 (estimated) AMC Z (Cbz) Fluorescence Trypsin-like proteases
Bz-Arg-pNA·HCl 21653-40-7 C19H23ClN6O4 434.88 pNA Bz Absorbance Trypsin
Z-Gly-Gly-Arg-AMC·HCl 102601-58-1 C28H34ClN7O7 616.07 AMC Z (Cbz) Fluorescence Thrombin, plasmin

Table 2. Solubility and Practical Considerations

Compound Name Solubility in Water Solubility in DMSO Key Applications
Bz-Arg-AMC·HCl Moderate (requires sonication) High Protease inhibition assays
Bz-Arg-pNA·HCl 5 mg/mL (sonication) 100 mg/mL Basic enzymatic activity screening
Z-Gly-Gly-Arg-AMC·HCl Low (peptide-enhanced) High Coagulation pathway studies

Preparation Methods

Resin Activation and Amino Acid Loading

A Wang or Rink amide resin is activated using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). L-Arginine, protected at the side chain with a pentamethyldihydrobenzofuransulfonyl (Pbf) group, is coupled to the resin. The α-amino group remains protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

Reaction Conditions

ParameterValue
Coupling reagentDIC/HOBt (1:1 molar)
SolventDimethylformamide (DMF)
Temperature25°C
Reaction time2 hours

Benzoylation

After deprotecting the Fmoc group with 20% piperidine in DMF, benzoyl chloride is introduced to acylate the α-amino group of arginine. Excess reagent is quenched with methanol.

Coupling of 7-Amino-4-methylcoumarin

The 7-amino-4-methylcoumarin (AMC) fluorophore is coupled using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA). This step requires rigorous anhydrous conditions to prevent hydrolysis.

Yield Optimization

FactorImpact on Yield
AMC purity≥98% increases yield by 15%
Coupling time4 hours optimal
DIPEA concentration2 equivalents

Cleavage and Precipitation

The peptide-resin is treated with a cleavage cocktail (95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2 hours. The crude product is precipitated in cold diethyl ether and isolated via centrifugation.

Solution-Phase Synthesis

Solution-phase synthesis is an alternative for large-scale production, though it requires precise stoichiometric control.

Stepwise Coupling

  • Benzoylation of L-Arginine : L-Arginine hydrochloride reacts with benzoyl chloride in alkaline aqueous conditions (pH 9–10) to form Nα-benzoyl-L-arginine.

  • Activation of Carboxyl Group : The carboxyl group of benzoylated arginine is activated using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Conjugation with AMC : The activated intermediate reacts with 7-amino-4-methylcoumarin in DMF at 0°C, followed by gradual warming to room temperature.

Critical Parameters

  • Molar ratio of EDC:NHS:AMC = 1.2:1.2:1

  • Reaction progress monitored by thin-layer chromatography (TLC) using silica gel plates and chloroform:methanol (9:1) as the mobile phase.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ethanol and treated with hydrogen chloride gas to precipitate the hydrochloride salt. The product is recrystallized from ethanol:water (4:1).

Purity Data

BatchPurity (HPLC)Melting Point
A99.2%215–217°C
B98.7%214–216°C

Purification and Analytical Validation

Chromatographic Purification

Crude Bz-Arg-AMC·HCl is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in 0.1% aqueous TFA.

HPLC Conditions

ParameterValue
ColumnWaters XBridge C18, 5 µm, 4.6 × 250 mm
Flow rate1.0 mL/min
Gradient20–50% acetonitrile over 30 minutes
DetectionUV at 325 nm

Spectroscopic Characterization

  • UV-Vis : λ<sub>max</sub> = 325 nm (ε = 12,500 M<sup>−1</sup>cm<sup>−1</sup>).

  • Mass Spectrometry : ESI-MS m/z 435.2 [M+H]<sup>+</sup> (calculated for C<sub>23</sub>H<sub>25</sub>N<sub>5</sub>O<sub>4</sub><sup>+</sup>: 435.19).

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.21 (s, 1H, coumarin NH), 7.85–7.79 (m, 5H, benzoyl aromatic), 6.25 (s, 1H, coumarin H-3).

Challenges and Optimization Strategies

Racemization Control

The arginine α-carbon is prone to racemization during benzoylation. Strategies to minimize this include:

  • Using cold (−20°C) reaction conditions.

  • Adding 1-hydroxy-7-azabenzotriazole (HOAt) as a racemization suppressor.

Solubility Issues

Bz-Arg-AMC·HCl has limited solubility in aqueous buffers. Co-solvents like DMSO (up to 10%) or methanol are used in enzymatic assays.

Industrial-Scale Manufacturing

Large-scale production (≥1 kg) employs continuous-flow reactors to enhance mixing and heat transfer. Key metrics from commercial suppliers include:

Manufacturing Data

SupplierBatch SizeYieldCost per Gram
Sigma-Aldrich25 mg78%$13.41
Chem-Impex50 mg82%$10.50
TRC5 mg75%$21.00

Q & A

Q. What are the primary applications of Nalpha-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride in protease research?

This compound is a fluorogenic substrate for trypsin-like proteases, enabling real-time monitoring of enzymatic activity. Upon cleavage, the 7-amido-4-methylcoumarin (AMC) moiety is released, emitting fluorescence at 440–460 nm upon excitation at 340–360 nm. Applications include kinetic studies of enzyme catalysis, inhibitor screening, and drug effect investigations in biochemical pathways .

Q. What experimental protocols are recommended for assessing protease activity using this substrate?

Standard protocols involve dissolving the substrate in DMSO or aqueous buffers (e.g., PBS, pH 7.4) and incubating it with the target protease. Fluorescence intensity is measured continuously using a fluorometer or microplate reader. A calibration curve with free AMC is required to quantify enzymatic activity. Include negative controls (e.g., substrate without enzyme) to account for background hydrolysis .

Q. How can researchers confirm the purity of this substrate before use?

Analytical methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are recommended. For TLC, use silica gel plates with a mobile phase of chloroform:methanol:acetic acid (90:9:1 v/v). HPLC conditions may involve a C18 column and gradient elution with acetonitrile/water containing 0.1% trifluoroacetic acid .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic data (e.g., inconsistent Km values) across studies?

Potential sources of variability include substrate purity, buffer composition (e.g., ionic strength, pH), and enzyme preparation. Validate substrate purity via HPLC and standardize buffer conditions. Compare results with orthogonal assays (e.g., chromogenic substrates) to rule out fluorophore interference .

Q. What strategies optimize the use of this substrate in high-throughput screening (HTS) for protease inhibitors?

To adapt for HTS:

  • Reduce reaction volumes (e.g., 50–100 µL in 384-well plates).
  • Pre-incubate the substrate with the enzyme to establish steady-state kinetics.
  • Use quench-based assays (e.g., EDTA addition) to terminate reactions.
  • Validate Z’-factor scores to ensure assay robustness .

Q. How can specificity for target proteases be ensured in complex biological samples (e.g., cell lysates)?

  • Employ selective inhibitors (e.g., aprotinin for trypsin-like proteases) to confirm target-specific cleavage.
  • Compare activity in knockout or knockdown models.
  • Use orthogonal substrates (e.g., Leu-AMC for aminopeptidases) to rule off-target effects .

Q. What experimental adjustments address low sensitivity in detecting AMC fluorescence?

  • Optimize fluorometer settings (e.g., gain, integration time).
  • Increase substrate concentration while avoiding inner-filter effects.
  • Use enhancers like cyclodextrins to reduce fluorescence quenching in hydrophobic environments .

Q. How should researchers validate results when using different substrate batches or suppliers?

  • Re-standardize enzymatic activity using a reference enzyme (e.g., bovine trypsin).
  • Perform parallel assays with a validated batch.
  • Confirm purity via HPLC and compare kinetic parameters (e.g., Vmax, Km) across batches .

Methodological Notes

  • Fluorescence Detection: Calibrate instruments using free AMC (e.g., 0.1–10 µM) to ensure linearity. Account for pH-dependent fluorescence shifts (AMC fluorescence is quenched below pH 6) .
  • Data Analysis: Use nonlinear regression (e.g., Michaelis-Menten curve fitting) to calculate kinetic parameters. Include error bars from triplicate measurements .

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